trans-1-Phenyl-1-pentene

Catalog No.
S8082102
CAS No.
52181-77-8
M.F
C11H14
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1-Phenyl-1-pentene

CAS Number

52181-77-8

Product Name

trans-1-Phenyl-1-pentene

IUPAC Name

[(E)-pent-1-enyl]benzene

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,2-3H2,1H3/b8-5+

InChI Key

KHMYONNPZWOTKW-VMPITWQZSA-N

SMILES

CCCC=CC1=CC=CC=C1

Canonical SMILES

CCCC=CC1=CC=CC=C1

Isomeric SMILES

CCC/C=C/C1=CC=CC=C1

Trans-1-Phenyl-1-pentene is an organic compound with the molecular formula C11H14C_{11}H_{14} and a molecular weight of approximately 146.23 g/mol. It is classified as an alkene, characterized by a carbon-carbon double bond. Specifically, it is a stereoisomer known as the trans isomer, which indicates that the phenyl group and the pentyl group are positioned on opposite sides of the double bond. This structural configuration significantly influences its physical properties, reactivity, and potential applications in various fields, including organic synthesis and industrial chemistry .

  • Oxidation: The compound can be oxidized to form epoxides or diols using reagents such as meta-chloroperoxybenzoic acid or osmium tetroxide.
  • Reduction: Hydrogenation of the double bond leads to the formation of trans-1-phenylpentane when treated with hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, utilizing reagents like a nitrating mixture or halogens with a Lewis acid catalyst .

Common Reagents and Conditions

  • Oxidation: meta-chloroperoxybenzoic acid
  • Reduction: Hydrogen gas with palladium catalyst
  • Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine) with Lewis acid

Major Products

  • Epoxides and diols from oxidation
  • Trans-1-phenylpentane from reduction
  • Nitro and halogenated derivatives from substitution.

Trans-1-phenyl-1-pentene can be synthesized through various methods:

  • Wittig Reaction: This method involves the reaction of a phosphonium ylide with a carbonyl compound to form the desired alkene.
  • Suzuki-Miyaura Coupling: This reaction employs phenylboronic acid reacting with pentenyl halide in the presence of a palladium catalyst.
  • Catalytic Dehydrogenation: In industrial settings, trans-1-phenyl-1-pentene can be produced through catalytic dehydrogenation of the corresponding alkane.
  • Alkylation of Benzene: Another method involves alkylating benzene with pentene under acidic conditions .

Trans-1-phenyl-1-pentene serves multiple purposes across different industries:

  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.
  • Polymer Manufacturing: The compound is utilized in producing polymers and specialty chemicals.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development due to their biological activity .

Several compounds are structurally similar to trans-1-phenyl-1-pentene:

Compound NameStructure DescriptionUnique Features
Cis-1-Phenyl-1-penteneIsomer where phenyl and pentyl groups are on the same sideLower melting point compared to trans isomer
1-Phenyl-1-buteneShorter alkyl chain compared to trans-1-phenyl-1-penteneLess steric hindrance due to shorter chain
1-Phenyl-1-hexeneLonger alkyl chain than trans-1-pheny-lpenteneIncreased hydrophobicity due to longer chain

Trans-1-pheny-lpentene is unique due to its trans configuration, which influences its physical properties such as higher melting point and lower solubility in polar solvents compared to its cis counterpart .

XLogP3

3.9

Exact Mass

146.109550447 g/mol

Monoisotopic Mass

146.109550447 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023
Perez et al. Catalytic asymmetric carbon-carbon bond formation via allylic alkylations with organolithium compounds. Nature Chemistry, doi: 10.1038/nchem.1009, published online 13 March 2011 http://www.nature.com/nchem

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